

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Relebactam sodium |           |
| Cat. No.:            | B3322652          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Relebactam is a diazabicyclooctane, non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor developed to address the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and cilastatin (RECARBRIO<sup>TM</sup>).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6] The primary role of relebactam is to restore the bactericidal activity of imipenem against bacteria that have acquired resistance through the production of specific  $\beta$ -lactamase enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative pathogens.[4][5][8]

# Pharmacodynamics Mechanism of Action

## Foundational & Exploratory





The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C serine  $\beta$ -lactamases.[3][9][10] Imipenem, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of imipenem, rendering it inactive.

Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-step mechanism:

- Non-covalent binding: Relebactam initially binds non-covalently to the active site of the βlactamase enzyme.[1][2]
- Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]

Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure, enabling it to re-bind to other  $\beta$ -lactamase molecules.[1][2]

By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its PBP targets and exert its bactericidal effect.[10]





Click to download full resolution via product page

Mechanism of Action of Imipenem-Relebactam.

# **Spectrum of Activity**

Relebactam demonstrates potent inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible isolates of Enterobacterales and Pseudomonas aeruginosa.[9][10] However, relebactam is not active against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[3][12]

# Mechanisms of Resistance to Imipenem/Relebactam

Resistance to the imipenem/relebactam combination can emerge through several mechanisms:

Production of Non-Inhibited β-Lactamases: The most common mechanism is the acquisition
of genes encoding β-lactamases that are not inhibited by relebactam, such as MBLs and
OXA-type carbapenemases.[3]



- Mutations in β-Lactamase Genes: Mutations within the active site of Class A
  carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to
  resistance.[13][14][15]
- Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae or OprD in P. aeruginosa, can restrict the entry of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13] [16][17]
- Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively transport the antibiotic combination out of the bacterial cell.[16]

#### **Pharmacokinetics**

Relebactam is administered intravenously, and therefore data on oral absorption is not applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]

#### **Data Presentation: Pharmacokinetic Parameters**

The following table summarizes the key single-dose pharmacokinetic parameters for relebactam, imipenem, and cilastatin in healthy adults.



| Parameter                     | Relebactam                                           | Imipenem                                                                   | Cilastatin              |
|-------------------------------|------------------------------------------------------|----------------------------------------------------------------------------|-------------------------|
| Administration                | Intravenous                                          | Intravenous                                                                | Intravenous             |
| Volume of Distribution (Vd)   | 19.0 L[1][3][6]                                      | 24.3 L[3][6]                                                               | 13.8 L[3][6]            |
| Plasma Protein<br>Binding     | ~22%[1][3][6]                                        | ~20%[3]                                                                    | ~40%[3]                 |
| Metabolism                    | Does not undergo<br>significant<br>metabolism.[1][6] | Metabolized in kidneys by dehydropeptidase-I (inhibited by cilastatin).[6] | -                       |
| Route of Elimination          | Primarily renal.[1][3]<br>[19]                       | Primarily renal.[3][19]                                                    | Primarily renal.[3][19] |
| % Excreted Unchanged in Urine | >90%[3][19][20]                                      | ~63%[3][19][20]                                                            | ~77%[3][19][20]         |
| Terminal Half-Life (t½)       | 1.2 - 1.8 hours[1][3]                                | ~1.0 hour[3]                                                               | ~1.0 hour[3]            |
| Total Clearance               | 130 - 150 mL/min (8<br>L/h)[1][6]                    | 15.3 L/h[6]                                                                | -                       |

# **Special Populations**

Renal Impairment: Since relebactam, imipenem, and cilastatin are all primarily cleared by the kidneys, their plasma exposure increases significantly with worsening renal function.[21] Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less than 90 mL/min.[20][22][23]



| Estimated Creatinine Clearance (mL/min) | Recommended RECARBRIO™ Dose (IV over 30 min q6h)                                                                           |  |
|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------|--|
| ≥ 90                                    | 1.25 g (imipenem 500 mg / cilastatin 500 mg / relebactam 250 mg)[20][23]                                                   |  |
| 60 to 89                                | 1 g (imipenem 400 mg / cilastatin 400 mg / relebactam 200 mg)[24]                                                          |  |
| 30 to 59                                | 0.75 g (imipenem 300 mg / cilastatin 300 mg / relebactam 150 mg)[24]                                                       |  |
| 15 to 29                                | 0.5 g (imipenem 200 mg / cilastatin 200 mg / relebactam 100 mg)[24]                                                        |  |
| < 15 or ESRD on Hemodialysis            | 0.5 g; should not be used unless hemodialysis is instituted within 48 hours. Administer after hemodialysis session.[6][23] |  |

Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3, OAT4, MATE1, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-administration with ganciclovir may increase the risk of seizures, and use with valproic acid can decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]

# Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of the imipenem/relebactam combination depends on both components achieving their respective PK/PD targets simultaneously.[26]

Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like imipenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of ≥30-40% fT > MIC is generally associated with maximal bactericidal activity.[11][27][28]



Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of
the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A
target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in
bacterial density in preclinical models.[27][29]

The relationship is complex because the effective MIC of imipenem is dynamic and dependent on the concentration of relebactam present to inhibit  $\beta$ -lactamases.[11][28] The approved clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible pathogens.[29]



Click to download full resolution via product page



Logical Relationship for PK/PD Target Attainment.

# **Experimental Protocols**

The development and characterization of relebactam involved a range of standardized in vitro and in vivo experimental models.

# **Antimicrobial Susceptibility Testing (AST)**

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in combination with a fixed concentration of relebactam against various bacterial isolates.
- Methodology (Broth Microdilution):
  - Preparation: Experiments are typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth.
  - Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4 mg/L.
  - Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
  - Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
  - Reading: The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.

## **Hollow-Fiber Infection Model (HFIM)**

- Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-response relationship and key PK/PD drivers for relebactam and imipenem.[11][28]
- Methodology:
  - System Setup: The model consists of a central reservoir containing bacterial culture in growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-

## Foundational & Exploratory





permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug distribution and clearance, while retaining the bacteria.

- Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.g., 10<sup>7</sup>-10<sup>8</sup> CFU/mL) of a target resistant strain (P. aeruginosa or K. pneumoniae).
- Drug Administration: Computer-controlled syringe pumps administer imipenem and relebactam into the central reservoir to simulate human plasma concentration-time profiles for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).
- Sampling: Samples are collected from the central reservoir at predetermined time points over several days.
- Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to confirm accurate PK simulation. The data is then used in mathematical models to determine the PK/PD index that best correlates with bacterial killing.[11][29]





Click to download full resolution via product page

Experimental Workflow for Hollow-Fiber Infection Model.

# **Murine Infection Models**

- Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against infections caused by resistant pathogens.[7]
- Methodology (e.g., Neutropenic Thigh/Lung Infection Model):



- Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung) administration with a standardized inoculum of a resistant bacterial strain.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure. Dosing schedules are designed to fractionate the total daily dose to explore PK/PD relationships.
- Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected tissues (thighs or lungs) are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).
- Analysis: Efficacy is measured as the log<sub>10</sub> reduction in CFU compared to untreated controls at the start of therapy. This data helps confirm in vitro findings and establish efficacy targets for clinical studies.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Relebactam | C12H20N4O6S | CID 44129647 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]

## Foundational & Exploratory





- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models PMC [pmc.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. merckconnect.com [merckconnect.com]
- 13. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparison of the in vitro activities and resistance mechanisms against imipenem relebactam and ceftazidime—avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imipenem/relebactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. merck.com [merck.com]
- 21. Impact of renal impairment and human organic anion transporter inhibition on pharmacokinetics, safety and tolerability of relebactam combined with imipenem and cilastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckconnect.com [merckconnect.com]
- 23. drugs.com [drugs.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]



- 25. Imipenem, Cilastatin and Relebactam Pharmacology Active Ingredient RxReasoner [rxreasoner.com]
- 26. β-Lactam/β-Lactamase Inhibitor Combinations in Sepsis-Associated Acute Kidney Injury and Renal Replacement Therapy [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A translational pharmacokinetic/pharmacodynamic model to characterize bacterial kill in the presence of imipenem-relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relebactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#pharmacokinetics-and-pharmacodynamics-of-relebactam-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com